2-bromo-4,5-dichloro-1-propyl-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4,5-dichloro-1-propylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrCl2N2/c1-2-3-11-5(9)4(8)10-6(11)7/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUBBNHZQBZARB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1Br)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 4,5 Dichloro 1 Propyl 1h Imidazole and Its Structural Analogs
Synthesis of the 4,5-Dichloroimidazole (B103490) Core
The formation of the 4,5-dichloroimidazole core is a critical first step. This can be achieved through various halogenation strategies, primarily involving direct electrophilic halogenation of the imidazole (B134444) ring.
Direct chlorination of the imidazole ring is a common method for the synthesis of 4,5-dichloroimidazole. Various chlorinating agents have been employed for this purpose, with the choice of reagent and reaction conditions influencing the yield and purity of the product.
One reported method involves the use of sodium hypochlorite (B82951) for the chlorination of imidazole. chemsociety.org.ng Another effective approach utilizes N-chlorosuccinimide (NCS) as the chlorinating agent. The reaction's efficiency can be significantly enhanced by conducting it in the presence of hydrochloric acid. google.com Sulfuryl chloride (SOCl) is another reagent that has been used for the chlorination of aromatic and heterocyclic compounds, including imidazole derivatives. google.comchempedia.inforesearchgate.net
| Chlorinating Agent | Reaction Conditions | Notes |
|---|---|---|
| Sodium Hypochlorite | Aqueous solution | A straightforward method for dichlorination. chemsociety.org.ng |
| N-Chlorosuccinimide (NCS) | In the presence of hydrochloric acid | The presence of acid significantly promotes the reaction. google.com |
| Sulfuryl Chloride (SOCl) | In an organic solvent | A powerful chlorinating agent for various aromatic systems. google.comchempedia.inforesearchgate.net |
While direct electrophilic halogenation is the more common route to 4,5-dichloroimidazole, nucleophilic substitution reactions can also be considered in the broader context of synthesizing halogenated imidazoles. However, the direct synthesis of 4,5-dichloroimidazole from an unsubstituted imidazole via a nucleophilic substitution pathway is not a commonly reported or straightforward method. Typically, nucleophilic substitution reactions on the imidazole ring involve the displacement of a pre-existing leaving group, such as another halogen or a nitro group, by a nucleophile.
For instance, studies have been conducted on the nucleophilic substitution reactions of halogenoimidazoles, where one halogen is displaced by another or by a different nucleophile. These reactions are often facilitated by the presence of activating groups on the imidazole ring. Research has also explored the nucleophilic chlorination of imidazole-N-oxides, which can provide a route to chloro-substituted imidazoles. researchgate.net
Introduction of the 1-Propyl Group via N-Alkylation
Once the 4,5-dichloroimidazole core is synthesized, the next step is the introduction of the propyl group at one of the nitrogen atoms. This is typically achieved through an N-alkylation reaction.
The N-alkylation of unsymmetrically substituted imidazoles, such as 4,5-dichloroimidazole, can potentially lead to two different regioisomers (N1 and N3 alkylation). However, due to the symmetry of the 4,5-dichloroimidazole molecule, alkylation at either nitrogen atom results in the same product.
For unsymmetrical imidazoles, the regioselectivity of N-alkylation is influenced by several factors, including the electronic and steric effects of the substituents on the imidazole ring, the nature of the alkylating agent, and the reaction conditions. nih.govbeilstein-journals.org In basic media, the reaction proceeds through the imidazole anion, and the alkylation site is often determined by a combination of steric hindrance and the electronic nature of the ring substituents. In acidic media, the reaction can proceed through quaternization followed by dealkylation, which may favor the thermodynamically more stable isomer. rsc.org Advanced strategies, such as the use of a removable protecting group like the [2-(trimethylsilyl)ethoxy]methyl (SEM) group, can allow for a "trans-N-alkylation" process, providing excellent regiocontrol in the synthesis of complex imidazoles. nih.gov
The introduction of the propyl group onto the 4,5-dichloroimidazole core is typically accomplished using a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base. The base serves to deprotonate the imidazole nitrogen, forming the more nucleophilic imidazolate anion.
Commonly used bases for this transformation include sodium hydride (NaH), potassium carbonate (KCO), or cesium carbonate (CsCO). The reaction is generally carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CHCN). The choice of base and solvent can influence the reaction rate and yield.
| Propylating Agent | Base | Solvent | General Conditions |
|---|---|---|---|
| 1-Bromopropane | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Anhydrous conditions, room temperature to moderate heating. |
| 1-Iodopropane | Potassium Carbonate (KCO) | Acetonitrile (CHCN) | Reflux temperature. |
Selective Bromination at the C2 Position
The final step in the synthesis of 2-bromo-4,5-dichloro-1-propyl-1H-imidazole is the selective introduction of a bromine atom at the C2 position of the imidazole ring. The C2 position is generally the most acidic and, in the absence of steric hindrance, is often susceptible to electrophilic substitution.
For N-alkyl substituted imidazoles, selective bromination at the C2 position can be achieved using various brominating agents. One approach involves the use of N-bromosuccinimide (NBS), which can act as a source of electrophilic bromine. In some cases, radical bromination with NBS can lead to selective monobromination at the C2 position. Another method reported for the C2-bromination of N-alkyl imidazoles is the reaction with cyanogen (B1215507) bromide (BrCN). The choice of brominating agent and reaction conditions is crucial to avoid over-bromination or side reactions.
| Brominating Agent | Proposed Reaction Type | Notes |
|---|---|---|
| N-Bromosuccinimide (NBS) | Electrophilic or Radical Bromination | A common and versatile reagent for allylic and benzylic bromination, as well as for the bromination of electron-rich aromatic and heterocyclic systems. |
| Cyanogen Bromide (BrCN) | Electrophilic Bromination | Has been shown to selectively brominate the C2 position of N-alkyl imidazoles. |
Controlled Bromination Methodologies for Imidazole Rings
The introduction of a bromine atom at the C2 position of an already chlorinated imidazole ring requires carefully controlled conditions to prevent further, less specific halogenation. Electrophilic brominating agents are typically employed for this purpose. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of heterocyclic compounds, including imidazoles. Its reactivity can be modulated by the choice of solvent and reaction temperature, allowing for a degree of selectivity.
In a potential synthetic route to the target molecule, a 4,5-dichloro-1H-imidazole precursor would be subjected to bromination. The reaction would likely proceed via an electrophilic substitution mechanism. The C2 position of the imidazole ring is generally susceptible to electrophilic attack, particularly when the C4 and C5 positions are already substituted.
Table 1: Key Brominating Agents and Conditions for Imidazole Rings
| Brominating Agent | Solvent(s) | Typical Conditions | Reference(s) |
| N-Bromosuccinimide (NBS) | Acetonitrile, Dichloromethane | Room temperature to gentle heating (e.g., 60°C) | |
| Bromine (Br₂) | Acetic Acid, Water | Often in the presence of a base like sodium acetate |
This table is generated based on general principles of imidazole chemistry and may not represent a direct synthesis of the target compound.
For the synthesis of a this compound, the bromination step would likely be performed on a 4,5-dichloro-1-propyl-1H-imidazole intermediate. The electron-donating nature of the N-propyl group would further activate the imidazole ring towards electrophilic substitution, although the deactivating effect of the two chlorine atoms must also be considered. The precise conditions, such as the stoichiometry of NBS and the reaction time, would need to be carefully optimized to favor the desired mono-bromination at the C2 position and avoid side reactions.
Achieving Regiocontrol in Polyhalogenated Imidazole Systems
Achieving the specific 2-bromo-4,5-dichloro substitution pattern on the imidazole ring is a significant challenge due to the similar reactivity of the C2, C4, and C5 positions. The key to regiocontrol often lies in a stepwise halogenation strategy, where the directing effects of the existing substituents are leveraged to guide the next halogenation.
A likely synthetic strategy would commence with the N-alkylation of imidazole itself to form 1-propyl-1H-imidazole. This can be achieved by reacting imidazole with a propyl halide, such as 1-bromopropane, in the presence of a base like sodium hydride in a suitable solvent like tetrahydrofuran.
Following the introduction of the propyl group, the next step would be the dichlorination at the C4 and C5 positions. Studies on the chlorination of imidazole have shown that reagents like sodium hypochlorite can effectively produce 4,5-dichloroimidazole. A similar approach could potentially be applied to 1-propyl-1H-imidazole. The reaction conditions would need to be carefully controlled to favor dichlorination without significant chlorination at the C2 position.
The final step would be the selective bromination of the resulting 4,5-dichloro-1-propyl-1H-imidazole at the C2 position, as described in the previous section, using a reagent like NBS.
An alternative strategy could involve the initial polyhalogenation of the imidazole ring to produce a 2,4,5-trihaloimidazole, followed by N-alkylation. For instance, the synthesis of 2,4,5-triiodoimidazole (B157059) has been reported, which can then be N-alkylated. This suggests that a similar approach might be feasible for a mixed trihalogenated imidazole. However, the synthesis of the specific 2-bromo-4,5-dichloro-1H-imidazole precursor would be a critical and potentially complex step.
The regioselectivity of each halogenation step is governed by a combination of electronic and steric factors. The N-propyl group is an activating group that directs electrophilic substitution to the C2 and C5 positions. However, once a halogen is introduced, its electron-withdrawing nature deactivates the ring, making subsequent substitutions more difficult and influencing the position of the next incoming electrophile.
Table 2: Potential Synthetic Strategies for this compound
| Step 1 | Step 2 | Step 3 |
| N-propylation of Imidazole | Dichlorination at C4 and C5 of 1-propyl-1H-imidazole | Bromination at C2 of 4,5-dichloro-1-propyl-1H-imidazole |
| Dichlorination of Imidazole at C4 and C5 | Bromination of 4,5-dichloro-1H-imidazole at C2 | N-propylation of 2-bromo-4,5-dichloro-1H-imidazole |
This table outlines hypothetical synthetic routes based on known imidazole chemistry.
Ultimately, the successful synthesis of this compound would rely on a carefully planned and executed multi-step sequence, with precise control over reaction conditions to ensure the desired regiochemical outcome at each halogenation step.
Advanced Chemical Transformations and Derivatization Strategies for 2 Bromo 4,5 Dichloro 1 Propyl 1h Imidazole
Cross-Coupling Reactions of Brominated Imidazoles
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For polyhalogenated imidazoles, the C2 position is generally the most reactive site for oxidative addition to a metal catalyst, a key step in these transformations. This reactivity is attributed to the electronic influence of the two adjacent nitrogen atoms.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Palladium-catalyzed reactions are cornerstones of modern organic synthesis, enabling the formation of C-C bonds under relatively mild conditions. fishersci.co.uknih.gov
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or ester. organic-chemistry.org For substrates like 2-bromo-4,5-dichloro-1-propyl-1H-imidazole, the reaction is expected to proceed selectively at the C2-bromo position. Studies on N-protected 2,4,5-tribromoimidazoles have demonstrated that Suzuki-Miyaura coupling occurs preferentially at the C2 position, leaving the halogens at C4 and C5 intact for potential subsequent transformations. nih.govresearchgate.net This site selectivity provides a modular approach to synthesizing 2,4,5-trisubstituted imidazoles. researchgate.net
The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, utilizing a palladium catalyst and typically a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly effective for functionalizing halo-heterocycles. The C2-bromo group of the title compound is an ideal handle for Sonogashira coupling, allowing for the introduction of various alkynyl moieties. The reaction is generally carried out under mild, basic conditions. wikipedia.org
| Reaction | Typical Catalyst System | Coupling Partner | Base | Solvent |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Aryl/Alkenyl Boronic Acid | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Terminal Alkyne | Et₃N, Piperidine | THF, DMF |
This interactive table summarizes typical conditions for palladium-catalyzed cross-coupling reactions applicable to this compound.
Copper-Mediated Coupling Reactions
Copper-catalyzed or -mediated reactions provide a valuable alternative or complement to palladium-based systems. In the context of Sonogashira coupling, copper(I) salts act as a co-catalyst, facilitating the formation of a copper acetylide intermediate which then undergoes transmetalation with the palladium complex. researchgate.net
Furthermore, copper-catalyzed methods have been developed for the direct C-H arylation of related heterocycles like benzimidazoles and benzoxazoles using aryl bromides. nih.govnih.gov While this involves C-H activation rather than C-X coupling, it underscores the utility of copper catalysis in functionalizing the imidazole (B134444) core. Although less common than palladium catalysis for direct C-X coupling of bromoimidazoles, copper-mediated nucleophilic substitution reactions (Ullmann condensation) with amines or alcohols are also established methods for forming C-N and C-O bonds.
Site-Selective Arylation and Alkenylation of Imidazole Rings
The key to the synthetic utility of polyhalogenated imidazoles is the ability to perform reactions with high site selectivity. The inherent electronic properties of the imidazole ring dictate the reactivity of the halogenated positions. The C2 position is the most electrophilic due to its proximity to both nitrogen atoms, making the C2-Br bond the most susceptible to oxidative addition by a Pd(0) catalyst. nih.govnih.gov
Research on N-protected 2,4,5-tribromoimidazoles confirms that sequential Suzuki-Miyaura cross-coupling reactions proceed in a stepwise manner, with the initial reaction occurring exclusively at the C2 position. nih.govresearchgate.net This predictable reactivity allows for the controlled, sequential introduction of different aryl or alkenyl groups at the C2, C5, and C4 positions, providing a flexible strategy for creating complex, polysubstituted imidazoles. researchgate.net The relative reactivity order for these palladium-catalyzed couplings is generally established as C2 > C5 > C4.
Factors influencing this selectivity include:
Electronic Effects : The C2 position is the most electron-deficient.
Steric Hindrance : The accessibility of the halogenated site to the bulky catalyst complex can play a role.
Catalyst System : While inherent electronics are dominant, the choice of ligand and palladium source can sometimes be used to influence or reverse conventional selectivity in other dihalogenated heteroarenes. nih.govnih.gov
Nucleophilic Substitution and Other Reactivity at Halogenated Sites
The electron-deficient nature of the polyhalogenated imidazole ring also makes it susceptible to nucleophilic aromatic substitution (SNAr).
Exploiting Halogen Reactivity for Further Functionalization
The halogens on the imidazole ring, particularly the C2-bromine, can be displaced by a variety of nucleophiles. Studies on N-protected 2,4,5-tribromoimidazole (B189480) have shown that nucleophiles such as alkoxides (e.g., isopropoxide) and both alkyl and aryl thiolates selectively displace the bromine atom at the C2 position. rsc.org
Furthermore, the selectivity of nucleophilic attack can sometimes be tuned based on the nature of the nucleophile. In a study on 2,4-dihalogeno-1-methyl-5-nitroimidazole, it was found that "hard" nucleophiles like methoxide (B1231860) preferentially attacked the C2 position, whereas "soft" nucleophiles like amines and thiols favored displacement of the halogen at the C4 position. researchgate.net While the title compound lacks the strong activating effect of a nitro group, this principle highlights that differential reactivity can be achieved.
| Nucleophile | Reagent Example | Expected Product at C2 |
| Thiolate | Sodium thiophenolate (PhSNa) | 2-Arylthio-4,5-dichloro-1-propyl-1H-imidazole |
| Alkoxide | Sodium methoxide (NaOMe) | 4,5-Dichloro-2-methoxy-1-propyl-1H-imidazole |
| Amine | Piperidine | 2-(Piperidin-1-yl)-4,5-dichloro-1-propyl-1H-imidazole |
This interactive table illustrates the potential for functionalization of the C2 position via nucleophilic substitution.
Mechanistic Considerations in Nucleophilic Displacement on Haloimidazoles
Nucleophilic displacement on electron-poor aromatic and heteroaromatic rings typically proceeds through the nucleophilic aromatic substitution (SNAr) mechanism. youtube.comlibretexts.org This pathway is distinct from SN1 and SN2 reactions seen in aliphatic chemistry.
The generally accepted mechanism involves two main steps:
Addition : The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, a halogen). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the imidazole ring is temporarily broken in this step. The negative charge is delocalized onto the electronegative nitrogen atoms of the ring, which stabilizes the intermediate.
Elimination : The leaving group (halide ion) is expelled from the Meisenheimer complex, restoring the aromaticity of the imidazole ring and yielding the final substituted product.
The rate of this reaction is heavily dependent on the stability of the Meisenheimer intermediate. The presence of electron-withdrawing groups, such as the other halogen atoms and the ring nitrogens themselves, is crucial for activating the ring toward nucleophilic attack by stabilizing this intermediate. libretexts.org More recent studies suggest that SNAr reactions can exist on a "mechanistic continuum," where the process may be stepwise, fully concerted, or borderline, depending on the specific nucleophile and substrate. nih.gov
Mechanistic Investigations of Synthetic Pathways Involving 2 Bromo 4,5 Dichloro 1 Propyl 1h Imidazole
Elucidation of Reaction Mechanisms for Imidazole (B134444) Functionalization
The functionalization of the 2-bromo-4,5-dichloro-1-propyl-1H-imidazole scaffold can proceed through various reaction mechanisms, primarily dictated by the nature of the reagents and reaction conditions. The bromine atom at the C2 position and the chlorine atoms at the C4 and C5 positions offer multiple sites for substitution, making a thorough understanding of the reaction mechanisms essential for achieving desired product outcomes.
One of the primary pathways for functionalization is nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the electron-deficient imidazole ring, leading to the displacement of one of the halogen substituents. The rate and regioselectivity of this reaction are influenced by the electron-withdrawing nature of the other substituents on the ring and the inherent reactivity of the carbon-halogen bonds. Computational studies on analogous systems suggest that the reaction can proceed through a concerted mechanism (cSNAr) rather than a classical two-step process involving a Meisenheimer intermediate, particularly with strong nucleophiles. The stability of the transition state often dictates the preferred site of attack.
Another key functionalization strategy involves transition metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the halogenated positions. The general mechanism for these reactions involves a catalytic cycle with a transition metal, typically palladium.
Table 1: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling of this compound
| Step | Description |
| Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br or C-Cl) of the imidazole substrate, forming a Pd(II) intermediate. |
| Transmetalation | A nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide. |
| Reductive Elimination | The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst. |
The choice of ligand on the palladium catalyst plays a critical role in the efficiency of each step of the catalytic cycle, influencing reaction rates and product yields.
Studies on Regioselectivity and Stereoselectivity in Complex Imidazole Derivatives
The presence of multiple halogen substituents on the this compound ring raises important questions of regioselectivity. In nucleophilic aromatic substitution reactions, the position of nucleophilic attack is a key consideration. Theoretical studies on similar halogenated heterocycles indicate that the relative stability of the potential intermediates or transition states determines the regiochemical outcome. Factors such as the electronic effects of the substituents and steric hindrance play a significant role. For instance, the bromine at the C2 position is generally more labile than the chlorine atoms at C4 and C5 in palladium-catalyzed cross-coupling reactions, often leading to selective functionalization at this site.
When synthesizing chiral derivatives of this compound, stereoselectivity becomes a critical aspect. The introduction of a stereocenter can be achieved through the use of chiral reagents, catalysts, or auxiliaries. For example, in the synthesis of derivatives with a chiral side chain, the stereochemical outcome can be controlled by the facial selectivity of the reaction. Mechanistic models for stereoselective reactions often invoke steric and electronic interactions between the substrate, reagent, and catalyst to explain the observed enantiomeric or diastereomeric excess.
Table 2: Factors Influencing Regio- and Stereoselectivity
| Factor | Influence on Regioselectivity | Influence on Stereoselectivity |
| Electronic Effects | The electron-withdrawing or -donating nature of substituents can activate or deactivate certain positions towards nucleophilic attack or oxidative addition. | Can influence the electronic environment of a prochiral center, favoring one stereochemical pathway. |
| Steric Hindrance | Bulky substituents can block access to adjacent reaction sites, directing incoming reagents to less hindered positions. | Steric interactions in the transition state can favor the formation of one stereoisomer over another. |
| Catalyst/Ligand | The choice of metal and ligand in cross-coupling reactions can selectively activate a specific C-X bond. | Chiral ligands can create a chiral environment around the metal center, leading to asymmetric induction. |
| Reaction Conditions | Temperature, solvent, and the nature of the base can influence the relative rates of competing reaction pathways, affecting regioselectivity. | Can affect the conformational equilibrium of the substrate or catalyst, thereby influencing the stereochemical outcome. |
Catalytic Cycles and Intermediate Species in Transition Metal-Catalyzed Reactions
Transition metal-catalyzed reactions are indispensable for the functionalization of this compound. A detailed understanding of the catalytic cycles and the intermediate species involved is crucial for optimizing these transformations.
In palladium-catalyzed cross-coupling reactions, the catalytic cycle is initiated by the oxidative addition of the imidazole substrate to a Pd(0) species. This step is often rate-determining and its facility depends on the strength of the carbon-halogen bond. The resulting organopalladium(II) intermediate then undergoes transmetalation with the coupling partner. The nature of the transmetalating agent (e.g., organoboron, organotin, or organozinc compounds) and the base used are critical for the efficiency of this step. The final step, reductive elimination, yields the coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The identification and characterization of intermediate species in these catalytic cycles can provide valuable insights into the reaction mechanism. While often transient and difficult to isolate, computational studies and in-situ spectroscopic techniques can help to elucidate the structures and energetics of these intermediates. For example, the geometry of the Pd(II) intermediates and the coordination of ligands can influence the subsequent transmetalation and reductive elimination steps.
Table 3: Common Transition Metal-Catalyzed Reactions and Their Mechanistic Features
| Reaction | Key Mechanistic Features |
| Suzuki-Miyaura Coupling | Involves an organoboron reagent and a base. The base plays a crucial role in activating the organoboron species for transmetalation. |
| Heck Reaction | Couples the imidazole with an alkene. The mechanism involves migratory insertion of the alkene into the Pd-C bond followed by β-hydride elimination. |
| Sonogashira Coupling | Couples the imidazole with a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst. The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center. |
| Buchwald-Hartwig Amination | Forms a C-N bond by coupling the imidazole with an amine. The choice of phosphine (B1218219) ligand is critical for the success of this reaction, particularly for preventing catalyst deactivation. |
By studying these mechanistic aspects, researchers can develop more efficient, selective, and sustainable synthetic routes to a wide range of functionalized imidazole derivatives based on the this compound scaffold.
Spectroscopic and Structural Characterization Methodologies for 2 Bromo 4,5 Dichloro 1 Propyl 1h Imidazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-bromo-4,5-dichloro-1-propyl-1H-imidazole, NMR provides unambiguous evidence for the connectivity of the propyl chain and its attachment to the imidazole (B134444) ring.
One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer primary information about the chemical environment of the hydrogen and carbon atoms in the molecule.
The ¹H NMR spectrum is characterized by signals corresponding exclusively to the N-propyl substituent, as the imidazole ring itself is fully substituted and contains no protons. The expected signals would appear as a triplet for the terminal methyl (CH₃) group, a sextet for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the nitrogen (N-CH₂).
The ¹³C NMR spectrum reveals signals for all six carbon atoms in the molecule. The chemical shifts of the imidazole ring carbons are significantly influenced by the electronegative halogen substituents. Based on data from analogous N-alkylated benzimidazoles and substituted imidazoles, the chemical shifts can be predicted. diva-portal.orgmdpi.com
To confirm these assignments and establish unambiguous connectivity, two-dimensional (2D) NMR experiments are employed. slideshare.netharvard.eduresearchgate.net
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the adjacent methylene and methyl protons of the propyl chain, confirming their scalar coupling relationship. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. It would definitively link the proton signals of the propyl group to their corresponding carbon signals. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connection between the propyl group and the imidazole ring. It reveals correlations between protons and carbons over two or three bonds. Key correlations would be expected from the N-CH₂ protons to the C2 and C5 carbons of the imidazole ring. youtube.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹H Multiplicity |
| N-C H₂-CH₂-CH₃ | ~4.1 - 4.3 | ~48 - 52 | Triplet (t) |
| N-CH₂-C H₂-CH₃ | ~1.8 - 2.0 | ~23 - 26 | Sextet (sxt) |
| N-CH₂-CH₂-C H₃ | ~0.9 - 1.1 | ~10 - 12 | Triplet (t) |
| C2 (C-Br) | - | ~118 - 122 | - |
| C4 (C-Cl) | - | ~125 - 129 | - |
| C5 (C-Cl) | - | ~115 - 119 | - |
Note: Predicted values are based on data from analogous substituted imidazole and alkylated heterocyclic compounds. Actual experimental values may vary.
For most small molecules like this compound, standard 1D and 2D NMR techniques are sufficient for full structural assignment. However, in cases involving more complex derivatives, overlapping signals, or the need to probe specific atomic sites, isotopic labeling can be an invaluable tool. nih.gov
The strategic incorporation of NMR-active isotopes such as ¹³C, ¹⁵N, or ²H can simplify spectra and provide specific structural and dynamic information. researchgate.net
¹³C Enrichment: Uniform or selective ¹³C labeling can significantly enhance the signal intensity in ¹³C NMR spectra, which is particularly useful for detecting quaternary carbons or for performing advanced experiments like INADEQUATE that show direct ¹³C-¹³C correlations. nih.gov
¹⁵N Labeling: Since the imidazole ring contains two nitrogen atoms, ¹⁵N labeling would allow for their direct observation by ¹⁵N NMR. This can provide insights into the electronic environment of the ring and can be used in HMBC-type experiments to confirm long-range H-N and C-N connectivities. youtube.com
Deuterium (²H) Labeling: Selective deuteration of the propyl chain could be used to simplify complex ¹H NMR spectra in more elaborate derivatives or to study dynamic processes and conformational changes within the molecule. researchgate.net
While not routinely necessary for this specific compound, these labeling strategies represent powerful options for detailed investigations of its derivatives or its interactions in more complex systems.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.
The IR and Raman spectra of this compound are expected to display a series of characteristic bands corresponding to the vibrations of the substituted imidazole ring and the N-propyl group. The interpretation of these spectra is aided by computational studies and comparison with related compounds. researchgate.netnih.gov
Key expected vibrational modes include:
C-H Vibrations: Stretching and bending modes of the methyl (CH₃) and methylene (CH₂) groups of the propyl substituent are expected in their typical regions (2850-3000 cm⁻¹ for stretching, 1375-1470 cm⁻¹ for bending).
Imidazole Ring Vibrations: The C=C and C=N stretching vibrations of the imidazole ring typically appear in the 1450-1650 cm⁻¹ region. acs.org The presence of heavy halogen atoms can shift these frequencies.
C-N Vibrations: The stretching of the C-N bonds within the ring and the bond connecting the propyl group to the ring nitrogen will contribute to the fingerprint region (1000-1350 cm⁻¹).
C-Halogen Vibrations: The C-Cl and C-Br stretching vibrations are expected at lower frequencies. C-Cl stretches typically appear in the 600-800 cm⁻¹ range, while the heavier C-Br bond vibrates at a lower frequency, generally between 500-650 cm⁻¹.
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C-H Stretching (propyl group) | 2850 - 3000 |
| C=N / C=C Ring Stretching (imidazole) | 1450 - 1650 |
| C-H Bending (propyl group) | 1375 - 1470 |
| C-N Stretching (ring and N-propyl) | 1000 - 1350 |
| C-Cl Stretching | 600 - 800 |
| C-Br Stretching | 500 - 650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique provides information about the electronic structure and conjugation within the molecule.
The UV-Vis absorption spectrum of this compound is primarily determined by the electronic transitions within the imidazole ring chromophore. The main absorption bands are expected to arise from π → π* transitions, where an electron is excited from a bonding π-orbital to an antibonding π*-orbital. unito.itlibretexts.org
The imidazole ring itself is an aromatic system capable of these transitions. The presence of substituents alters the energy levels of the molecular orbitals and thus the wavelength of maximum absorption (λₘₐₓ).
Halogen Substituents: The bromine and chlorine atoms act as auxochromes. Their lone pair electrons can participate in resonance with the imidazole π-system, which typically leads to a bathochromic shift (a shift to longer wavelengths) compared to the unsubstituted imidazole ring. researchgate.net
Alkyl Substituent: The N-propyl group is an alkyl group and generally has a minor electronic effect, causing a small bathochromic shift.
The absorption spectrum is expected to show one or more strong bands in the UV region, characteristic of π → π* transitions in substituted heterocyclic systems. researchgate.net The exact position and intensity of these bands are sensitive to the solvent used, as solvent polarity can stabilize the ground and/or excited states differently. acs.org
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula of newly synthesized compounds such as this compound and its derivatives. Unlike low-resolution mass spectrometry, which provides the nominal mass of an ion, HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to within 5 ppm), allowing for the determination of the elemental composition. researchgate.net
The power of HRMS lies in its ability to distinguish between molecules that have the same nominal mass but different elemental formulas, known as isobars. For a halogenated compound like this compound, the precise masses of the isotopes of bromine (79Br, 81Br) and chlorine (35Cl, 37Cl) create a unique isotopic pattern and a highly specific exact mass.
In a typical workflow, the synthesized compound is introduced into the mass spectrometer, often using a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecule [M+H]+. The instrument then measures the m/z of this ion with high accuracy. The experimentally observed exact mass is then compared to the theoretically calculated exact mass for the proposed molecular formula. A match within a narrow mass tolerance window (e.g., ±5 ppm) provides strong evidence for the correct elemental composition. mdpi.com
For instance, in the analysis of brominated imidazole derivatives, HRMS provides accurate mass information for both the molecular ions and their characteristic fragment ions, confirming the assigned empirical formulas. researchgate.net This level of precision is crucial for validating the successful synthesis of the target molecule and ruling out potential byproducts.
Table 1: Representative HRMS Data for Molecular Formula Confirmation of a Halogenated Imidazole Derivative This table is illustrative and based on typical data for analogous compounds.
| Proposed Compound | Molecular Formula | Calculated [M+H]+ (m/z) | Observed [M+H]+ (m/z) | Mass Difference (ppm) |
|---|
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and torsional angles, offering insights into the molecule's conformation and intermolecular interactions in the solid state. For complex heterocyclic compounds like this compound and its derivatives, single-crystal X-ray diffraction is the gold standard for structural elucidation. researchgate.netnih.gov
The process begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, the electron density map of the molecule can be calculated, which in turn reveals the precise location of each atom. researchgate.net
The resulting structural data includes the unit cell dimensions (the basic repeating unit of the crystal lattice) and the space group (which describes the symmetry of the crystal). researchgate.net For imidazole derivatives, X-ray crystallography can confirm the substitution pattern on the imidazole ring, determine the conformation of the propyl group, and reveal intermolecular interactions such as hydrogen bonding or π-π stacking, which govern the crystal packing. researchgate.net
Table 2: Representative X-ray Crystallographic Data for a Substituted Imidazole Derivative This table is illustrative and based on typical data for analogous compounds.
| Parameter | Value |
|---|---|
| Empirical Formula | C6H7BrCl2N2 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 13.429 |
| b (Å) | 8.834 |
| c (Å) | 11.180 |
| β (°) | 108.87 |
| Volume (Å3) | 1254.5 |
Computational Chemistry Approaches for 2 Bromo 4,5 Dichloro 1 Propyl 1h Imidazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for predicting molecular properties with a good balance of accuracy and computational cost.
Electronic Structure Analysis and Frontier Molecular Orbitals (FMOs)
DFT calculations are instrumental in analyzing the electronic landscape of a molecule. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govacs.org
For 2-bromo-4,5-dichloro-1-propyl-1H-imidazole, the electron-withdrawing nature of the bromine and chlorine atoms is expected to influence the electron density distribution across the imidazole (B134444) ring. DFT calculations can precisely map this distribution and determine the energies of the FMOs. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov The electron-donating propyl group at the N1 position would also modulate the electronic properties of the imidazole core.
Illustrative Data Table: Predicted FMO Properties
| Parameter | Illustrative Value | Implication |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and electron-donating capability. |
| LUMO Energy | -1.2 eV | Represents the energy of the lowest available orbital for accepting electrons. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov |
This table presents illustrative data based on general principles of DFT calculations for similar halogenated organic molecules, as specific experimental or computational results for this compound are not available.
Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT methods can accurately predict various spectroscopic parameters, which is invaluable for characterizing novel compounds and interpreting experimental data.
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. researchgate.net For this compound, these calculations would reveal the electronic environment of each nucleus, influenced by the electronegative halogens and the alkyl chain. Comparing predicted spectra with experimental data can confirm the molecular structure. acs.orggithub.io
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of these modes. researchgate.net This allows for the assignment of specific peaks in an experimental IR spectrum to the stretching and bending of particular bonds, such as C-H, C-N, C-Cl, and C-Br.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra in the ultraviolet-visible (UV-Vis) range. researchgate.netresearchgate.net These calculations identify the electronic transitions between molecular orbitals, providing insight into the molecule's photophysical properties. For this imidazole derivative, the calculations would likely show transitions involving the π-system of the imidazole ring.
Illustrative Data Table: Predicted Spectroscopic Parameters
| Spectroscopic Technique | Parameter | Illustrative Predicted Value | Corresponding Functional Group/Transition |
| 1H NMR | Chemical Shift (δ) | 0.9-4.2 ppm | Protons of the propyl group |
| 13C NMR | Chemical Shift (δ) | 11-140 ppm | Carbon atoms of the propyl chain and imidazole ring |
| IR | Vibrational Frequency (cm-1) | ~2900-3100 cm-1 | C-H stretching vibrations of the propyl group and imidazole ring |
| IR | Vibrational Frequency (cm-1) | ~1450-1550 cm-1 | C=N and C=C stretching of the imidazole ring |
| UV-Vis | λmax | ~260 nm | π → π* electronic transition of the imidazole core |
This table contains illustrative data based on typical values for substituted imidazoles. Actual values would require specific DFT calculations.
Theoretical Investigations of Reaction Energetics and Transition States
DFT is a powerful tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing transition states, which are the high-energy points along the reaction coordinate. acs.orgrsc.org
For this compound, DFT could be used to study various potential reactions, such as nucleophilic substitution at the bromine-bearing carbon or cycloaddition reactions involving the imidazole ring. mdpi.com The calculations would provide the activation energy for each step, which is the energy barrier that must be overcome for the reaction to proceed. acs.org This information is crucial for understanding the feasibility and kinetics of a reaction. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the dynamic behavior of a system.
Molecular Interaction Modeling for Understanding Binding Mechanisms
MD simulations are extensively used to model the interaction of small molecules with biological targets, such as proteins or nucleic acids. mdpi.comnih.gov This process, often initiated with a molecular docking study to predict the initial binding pose, provides a dynamic view of the binding process. arabjchem.orgdaneshyari.commdpi.comekb.egresearchgate.net
For this compound, MD simulations could be used to investigate its potential binding to a protein's active site. The simulations would reveal the key intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the bromine and chlorine atoms), and hydrophobic interactions, that stabilize the complex. researchgate.net By calculating the binding free energy, researchers can estimate the affinity of the molecule for its target. researchgate.net This information is critical in the field of drug design for understanding the mechanism of action and for optimizing the potency of lead compounds. elsevierpure.com
Illustrative Data Table: Typical Intermolecular Interaction Energies
| Interaction Type | Illustrative Energy Range (kcal/mol) | Potential atoms involved in this compound |
| Hydrogen Bonds | -1 to -5 | Imidazole nitrogen atoms (as acceptors) with donor groups on a target molecule. |
| Halogen Bonds | -0.5 to -3 | Bromine and chlorine atoms (as electrophilic regions) with nucleophilic sites on a target. |
| Hydrophobic Interactions | -0.5 to -2 | Propyl group with nonpolar residues on a target molecule. |
| van der Waals Interactions | Variable | Overall shape complementarity between the molecule and a binding pocket. |
This table provides typical energy ranges for non-covalent interactions and suggests potential interaction sites for the title compound.
Applications of 2 Bromo 4,5 Dichloro 1 Propyl 1h Imidazole in Synthetic Organic Chemistry and Materials Science
Role as a Key Synthetic Intermediate for Advanced Organic Molecules
The primary application of 2-bromo-4,5-dichloro-1-propyl-1H-imidazole in synthetic organic chemistry lies in its role as a versatile intermediate. The bromine atom at the C2 position of the imidazole (B134444) ring is particularly susceptible to a variety of cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions:
The C-Br bond in 2-bromoimidazoles is a common handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Sonogashira reactions. These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, at the 2-position of the imidazole core. For instance, in a typical Suzuki-Miyaura coupling, this compound could react with an organoboron reagent in the presence of a palladium catalyst and a base to form a 2-substituted-4,5-dichloro-1-propyl-1H-imidazole. This versatility is crucial for the synthesis of complex organic molecules, including those with potential biological activity. The chloro groups at the 4 and 5-positions, while generally less reactive than the bromo group in palladium catalysis, can also undergo substitution under more forcing conditions or with specific catalyst systems, offering a pathway for further functionalization.
| Reaction Type | Reactant | Catalyst | Product |
| Suzuki-Miyaura | Arylboronic acid | Palladium(0) | 2-Aryl-4,5-dichloro-1-propyl-1H-imidazole |
| Stille | Organostannane | Palladium(0) | 2-Alkyl/Aryl-4,5-dichloro-1-propyl-1H-imidazole |
| Sonogashira | Terminal alkyne | Palladium(0)/Copper(I) | 2-Alkynyl-4,5-dichloro-1-propyl-1H-imidazole |
| Buchwald-Hartwig | Amine | Palladium(0) | 2-Amino-4,5-dichloro-1-propyl-1H-imidazole |
Synthesis of Bioactive Scaffolds:
The imidazole nucleus is a common feature in many biologically active compounds, including antifungal and anticancer agents. The ability to selectively functionalize the 2-position of the this compound scaffold allows for the systematic modification of a lead compound's structure to optimize its biological activity, a process central to medicinal chemistry. The dichloro substitution pattern also influences the electronic properties of the imidazole ring, which can impact the binding affinity of the molecule to biological targets.
Integration into Novel Supramolecular Architectures
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The structure of this compound provides several features that could be exploited in the design of novel supramolecular architectures.
Halogen Bonding:
The chlorine and bromine atoms on the imidazole ring can act as halogen bond donors. Halogen bonding is a non-covalent interaction between a halogen atom and a Lewis base. The strength of this interaction can be tuned by the nature of the halogen and the electron-withdrawing or -donating properties of the surrounding molecule. The dichloro and bromo substituents on the imidazole ring of this compound could direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures.
Other Non-Covalent Interactions:
In addition to halogen bonding, the imidazole ring can participate in π-π stacking interactions. The propyl group at the N1-position, while preventing the formation of N-H···N hydrogen bonds that are common in unsubstituted imidazoles, introduces lipophilic character to the molecule. This can influence its solubility and promote self-assembly in specific solvents or at interfaces through hydrophobic interactions. The combination of these various non-covalent forces could lead to the formation of complex and functional supramolecular systems.
Potential in the Development of New Materials with Tailored Properties
The unique electronic and structural features of this compound make it a promising candidate for incorporation into new materials with specific, tailored properties.
Liquid Crystals:
The rod-like shape of the imidazole core, combined with the presence of the flexible propyl chain, is a structural motif found in some liquid crystalline materials. By attaching longer alkyl chains or other mesogenic (liquid crystal-forming) groups to the imidazole scaffold, it may be possible to design new liquid crystalline compounds. The dichloro- and bromo-substituents would be expected to influence the melting point, mesophase stability, and dielectric properties of such materials.
Conducting Polymers:
Imidazole-containing polymers can exhibit interesting electronic properties. While the propyl group on the nitrogen atom would disrupt the π-conjugation along a polymer backbone if polymerization were to occur through the nitrogen atoms, the 2-bromo position offers a site for polymerization via cross-coupling reactions. The resulting polymers, with a poly-imidazole backbone, could have applications in organic electronics, such as in sensors or as components of organic light-emitting diodes (OLEDs). The halogen substituents would modulate the electronic properties of the polymer, such as its conductivity and emission wavelength.
Metal-Organic Frameworks (MOFs):
While this compound itself is not a typical ligand for MOF synthesis due to the lack of common coordinating groups like carboxylates or nitriles, it can be a precursor to such ligands. For example, the bromo group could be converted to a carboxylic acid or a cyano group, which could then be used to synthesize novel MOFs. The presence of the chloro and propyl groups on the ligand would influence the pore size, dimensionality, and functionality of the resulting framework.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-bromo-4,5-dichloro-1-propyl-1H-imidazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of appropriate precursors (e.g., brominated and chlorinated carbonyl derivatives) with propylamine under acidic conditions. Optimization involves adjusting reaction time (12–15 hours for similar imidazoles), temperature (reflux), and catalysts (e.g., ammonium acetate) to improve yield . Triplicate experiments with varying molar ratios of reagents (e.g., 1:1 to 1:1.2) are recommended to identify stoichiometric bottlenecks.
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : A combination of FTIR (to detect C-Br stretching at ~590 cm⁻¹ and C-Cl at ~745 cm⁻¹), NMR (δ 2.64 ppm for propyl-CH), and mass spectrometry (m/z corresponding to molecular ion [M+H]) is critical. For unambiguous assignment, NMR can resolve overlapping signals from halogenated carbons .
Q. How can purity be assessed for this compound, and what challenges arise due to halogen substituents?
- Methodological Answer : Melting point analysis (e.g., 252–266°C for analogous bromo/chloro-imidazoles) and HPLC with UV detection (λ = 254 nm) are standard. Halogens may cause broadening in NMR spectra; recrystallization in ethanol/water (7:3 v/v) improves purity .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for halogenated imidazoles?
- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is recommended. Halogen atoms introduce disorder; high-resolution data (≤0.8 Å) and twinning corrections are essential. For isomorphous structures (e.g., bromo vs. chloro derivatives), compare unit cell parameters and refine occupancy ratios .
Q. How does the substitution pattern (Br, Cl, propyl) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Bromine at C2 is more reactive in Suzuki-Miyaura couplings than chlorine at C4/C5. Computational studies (DFT) predict activation barriers for Pd-catalyzed reactions. Experimentally, screen ligands (e.g., PPh) and bases (KCO) in THF at 80°C to optimize aryl coupling .
Q. What in silico approaches predict the pharmacokinetic properties of this compound?
- Methodological Answer : Use SwissADME or ADMETLab 2.0 to calculate logP (clogP ~3.2), solubility (LogS ~-4.5), and CYP450 inhibition. Molecular docking (AutoDock Vina) against targets like EGFR (PDB: 1M17) reveals binding modes; validate with MM-GBSA free-energy calculations .
Q. How do steric effects from the propyl group impact intermolecular interactions in crystal packing?
- Methodological Answer : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify C-H···Cl/Br contacts. The propyl group introduces torsional strain, reducing π-π stacking but enhancing van der Waals interactions. Compare with unsubstituted analogs to isolate steric contributions .
Data Analysis and Experimental Design
Q. How should researchers design experiments to address conflicting biological activity data for halogenated imidazoles?
- Methodological Answer : Use a factorial design to test variables (e.g., cell line, concentration, exposure time). For cytotoxicity assays (MTT), include positive controls (e.g., doxorubicin) and triplicate replicates. Conflicting results may arise from off-target effects; RNA-seq or proteomics can identify secondary pathways .
Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in imidazole derivatives?
- Methodological Answer : Multivariate regression (PLS or PCA) correlates electronic (Hammett σ) and steric (Taft E) parameters with bioactivity. For QSAR, use MOE or Schrodinger’s QikProp to generate 3D descriptors (e.g., polar surface area, H-bond donors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
